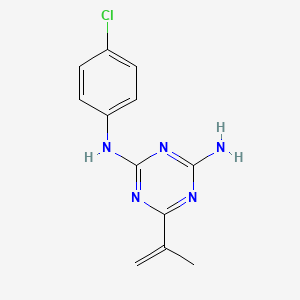
1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloroethene, methyl prop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid are chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, resins, and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloroethene can be synthesized through the dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is typically produced via the esterification of methacrylic acid with methanol. Prop-2-enenitrile is synthesized through the dehydration of acrylamide, while prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
In industrial settings, these compounds are produced on a large scale using continuous processes. For example, 1,1-dichloroethene is produced through the catalytic dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is manufactured by the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Prop-2-enenitrile is produced by the dehydration of acrylamide using sulfuric acid, and prop-2-enoic acid is synthesized by the catalytic oxidation of propylene.
化学反应分析
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.
Reduction: Prop-2-enenitrile can be reduced to produce propylamine.
Substitution: 1,1-Dichloroethene can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation of Prop-2-enoic Acid: Carbon dioxide and water.
Reduction of Prop-2-enenitrile: Propylamine.
Substitution of 1,1-Dichloroethene: Various substituted derivatives depending on the nucleophile used.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Prop-2-enoic acid is used in the study of metabolic pathways.
Medicine: Methyl prop-2-enoate is used in the production of medical-grade resins and adhesives.
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, a material used in food packaging and other applications.
作用机制
The mechanism of action of these compounds varies depending on their application:
1,1-Dichloroethene: Acts as a monomer in polymerization reactions, forming polyvinylidene chloride.
Methyl Prop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate.
Prop-2-enenitrile: Participates in nucleophilic addition reactions, forming various derivatives.
Prop-2-enoic Acid: Involved in metabolic pathways, acting as a precursor to various biochemical compounds.
相似化合物的比较
Similar Compounds
Vinyl Chloride: Similar to 1,1-dichloroethene but with one chlorine atom.
Ethyl Acrylate: Similar to methyl prop-2-enoate but with an ethyl group instead of a methyl group.
Acrylonitrile: Similar to prop-2-enenitrile but with a different carbon chain length.
Acrylic Acid: Similar to prop-2-enoic acid but with a different carbon chain length.
Uniqueness
1,1-Dichloroethene: Unique due to its two chlorine atoms, making it more reactive in substitution reactions.
Methyl Prop-2-enoate: Unique due to its methyl ester group, making it more reactive in esterification reactions.
Prop-2-enenitrile: Unique due to its nitrile group, making it more reactive in nucleophilic addition reactions.
Prop-2-enoic Acid: Unique due to its carboxylic acid group, making it more reactive in oxidation reactions.
属性
CAS 编号 |
34755-29-8 |
|---|---|
分子式 |
C12H15Cl2NO4 |
分子量 |
308.15 g/mol |
IUPAC 名称 |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H3N.C3H4O2.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2-3(4)5;1-2(3)4/h3H,1H2,2H3;2H,1H2;2H,1H2,(H,4,5);1H2 |
InChI 键 |
CQGCKVZLBIEHET-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C.C=CC#N.C=CC(=O)O.C=C(Cl)Cl |
相关CAS编号 |
34755-29-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)


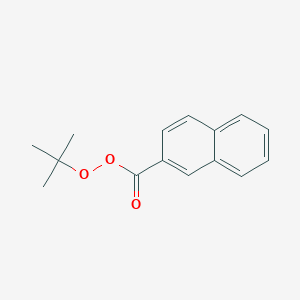

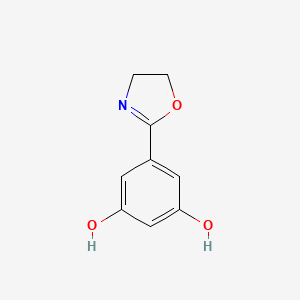

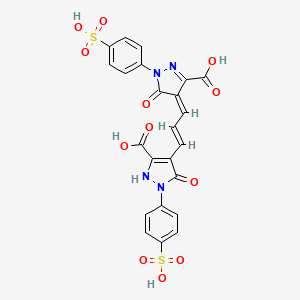
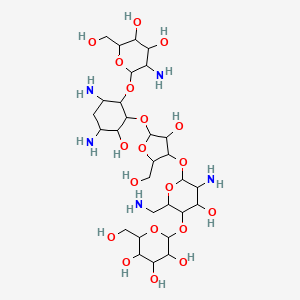
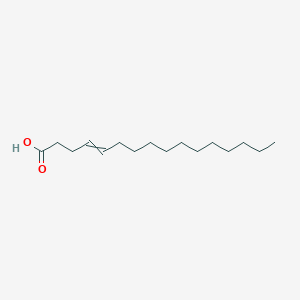
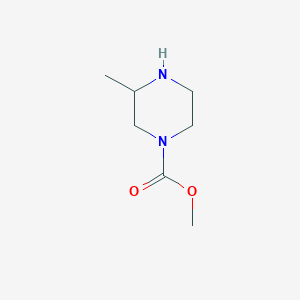

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
